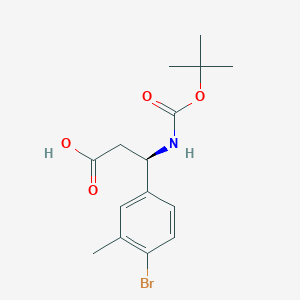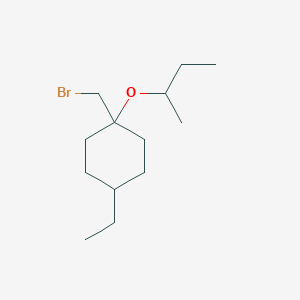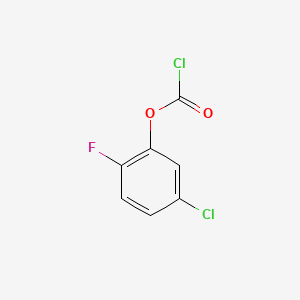
5-Chloro-2-fluorophenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluorophenyl chloroformate is an organic compound that belongs to the class of chloroformates. Chloroformates are esters of chloroformic acid and are commonly used as reagents in organic synthesis. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chloro-2-fluorophenyl chloroformate can be synthesized through the reaction of 5-chloro-2-fluorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
5-Chloro-2-fluorophenol+Phosgene→5-Chloro-2-fluorophenyl chloroformate+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control the reaction parameters, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-chloro-2-fluorophenol and carbon dioxide.
Reduction: The compound can be reduced to form 5-chloro-2-fluorophenol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates, typically in the presence of a base to neutralize the hydrogen chloride produced.
Water: Hydrolyzes the compound to form the corresponding phenol and carbon dioxide.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Phenol: Formed from hydrolysis or reduction reactions.
Aplicaciones Científicas De Investigación
5-Chloro-2-fluorophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-fluorophenyl chloroformate involves the formation of reactive intermediates that can interact with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including amines, alcohols, and thiols, through the formation of covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a chloroformate group.
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate: Contains multiple fluorine atoms, which can influence its reactivity and applications.
Uniqueness
5-Chloro-2-fluorophenyl chloroformate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can enhance its reactivity and selectivity in various chemical reactions. This dual substitution pattern can also influence the compound’s physical properties, such as solubility and stability.
Propiedades
Fórmula molecular |
C7H3Cl2FO2 |
|---|---|
Peso molecular |
209.00 g/mol |
Nombre IUPAC |
(5-chloro-2-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-2-5(10)6(3-4)12-7(9)11/h1-3H |
Clave InChI |
FQYOXJYJZOZNAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)OC(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


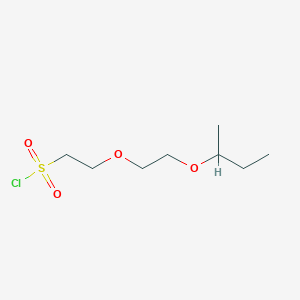
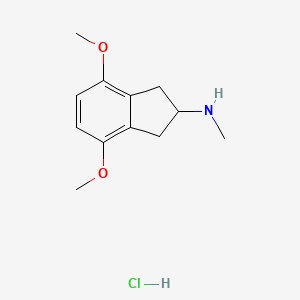
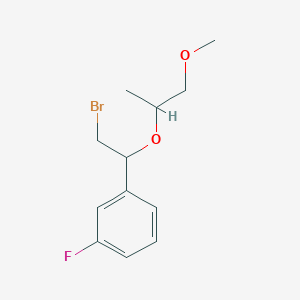
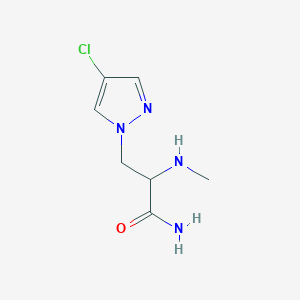
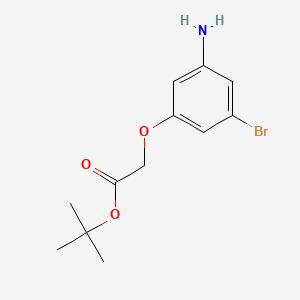

![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)
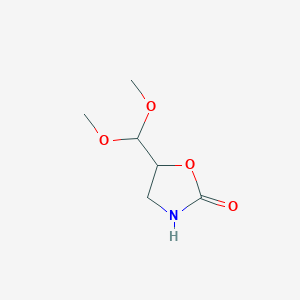


![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)

